molecular formula C11H19N3O B2479048 3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1439898-12-0

3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B2479048
CAS No.: 1439898-12-0
M. Wt: 209.293
InChI Key: VKPXURUBRYITSM-UHFFFAOYSA-N
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Description

3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,3,4-oxadiazole ring. The tert-butyl group attached to the oxadiazole ring enhances the compound’s stability and lipophilicity, making it an interesting candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of a suitable precursor. One common method is the reaction of tert-butylamidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid and zinc chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides and esters, enhancing the compound’s stability and binding affinity to biological targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the tert-butyl group enhances its lipophilicity and stability, making it a valuable compound for various applications in drug design and material science.

Properties

IUPAC Name

2-tert-butyl-5-piperidin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-11(2,3)10-14-13-9(15-10)8-5-4-6-12-7-8/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPXURUBRYITSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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